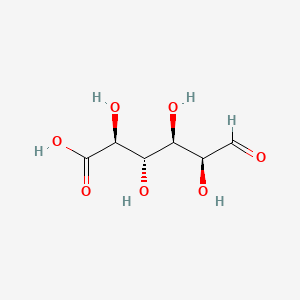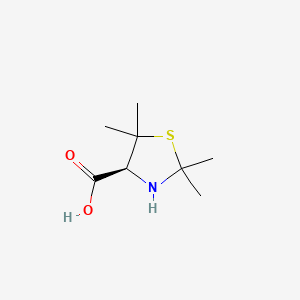
1-(3'-Amino-3'-carboxypropyl)uracil
描述
1-(3’-Amino-3’-carboxypropyl)uracil is a modified nucleoside analog derived from uracil, a pyrimidine base found in RNA and DNA.
准备方法
Synthetic Routes and Reaction Conditions: 1-(3’-Amino-3’-carboxypropyl)uracil can be synthesized through the polymerization of amino acids containing nucleotide bases. One method involves suspending the compound in water and treating it with N,N’-carbonyldiimidazole, which facilitates the formation of peptides . The products formed from the enantiomers are hydrolyzed to the monomeric amino acids by pronase .
Industrial Production Methods: While specific industrial production methods for 1-(3’-Amino-3’-carboxypropyl)uracil are not extensively documented, the synthesis typically involves standard organic synthesis techniques, including the use of protecting groups and selective deprotection steps to achieve the desired product.
化学反应分析
Types of Reactions: 1-(3’-Amino-3’-carboxypropyl)uracil undergoes various chemical reactions, including:
Substitution Reactions: The amino and carboxypropyl groups can participate in substitution reactions, leading to the formation of derivatives with different functional groups.
Polymerization Reactions: The compound can polymerize with other amino acids containing nucleotide bases, forming peptides.
Common Reagents and Conditions:
N,N’-Carbonyldiimidazole: Used for peptide formation in aqueous solutions.
Pronase: Employed for hydrolyzing the formed peptides to monomeric amino acids.
Major Products:
Peptides: Formed through polymerization reactions.
Monomeric Amino Acids: Obtained after hydrolysis of the peptides.
科学研究应用
Prebiotic Chemistry: The compound plays a role in the polymerization of amino acids containing nucleotide bases, contributing to our understanding of molecular evolution.
Nucleic Acid Research: It is used in the labeling of transfer RNA and studying the structure and function of nucleic acids.
Crystallography: Investigations into the crystal and molecular structure of complexes involving uracil derivatives highlight its relevance in material science.
作用机制
The mechanism of action of 1-(3’-Amino-3’-carboxypropyl)uracil involves its incorporation into transfer RNA, where it confers thermal stability and prevents Watson-Crick base pairing by attaching the carboxypropyl group to the N3 atom of the uracil base . This modification ensures proper folding and stabilization of transfer RNA, which is crucial for accurate and efficient decoding during translation .
相似化合物的比较
1-(3’-Amino-3’-carboxypropyl)uracil is unique due to its specific modifications, which distinguish it from other nucleoside analogs. Similar compounds include:
9-(3’-Amino-3’-carboxypropyl)adenine: Another nucleoside analog with similar modifications.
3-(3-Amino-3-carboxypropyl)uridine: A widely conserved modification found in transfer RNA core regions in bacteria and eukaryotes.
These compounds share similar structural features but differ in their specific applications and roles in biological systems.
属性
IUPAC Name |
(2S)-2-amino-4-(2,4-dioxopyrimidin-1-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4/c9-5(7(13)14)1-3-11-4-2-6(12)10-8(11)15/h2,4-5H,1,3,9H2,(H,13,14)(H,10,12,15)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUDOTYRCSMXFT-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)CC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30989591 | |
| Record name | 2-Amino-4-(4-hydroxy-2-oxopyrimidin-1(2H)-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30989591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69557-82-0 | |
| Record name | 1-(3'-Amino-3'-carboxypropyl)uracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069557820 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-4-(4-hydroxy-2-oxopyrimidin-1(2H)-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30989591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(4Ar,10bS)-10-methoxy-4-propyl-1,2,3,4a,5,10b-hexahydrochromeno[3,4-b]pyridine;hydrochloride](/img/structure/B1221536.png)

![7-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-1-oxoethyl]amino]-5H-[1,3]dioxolo[4,5-f]indole-6-carboxylic acid ethyl ester](/img/structure/B1221538.png)

![N-[1-(2-methylpropyl)-3-pyrazolo[3,4-b]quinolinyl]benzenesulfonamide](/img/structure/B1221541.png)



![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenyl-acrylamide](/img/structure/B1221548.png)




